7-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a different arrangement of atoms . Isoquinolines are found in a number of natural and synthetic compounds, including certain alkaloids .
Synthesis Analysis
Isoquinolines can be synthesized through several methods. One such method involves the reaction of an aromatic amine with a carbonyl compound such as an aldehyde or ketone, followed by dehydration and cyclization . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of isoquinolines consists of a benzene ring fused to a pyridine ring. This forms a two-ring system with four carbon atoms and one nitrogen atom in each ring .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions . They can also undergo catalytic protodeboronation, a process that involves the removal of a boron group from an organic molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline compounds can vary depending on their specific structure. In general, they are crystalline solids that are soluble in organic solvents but less soluble in water .Mechanism of Action
The mechanism of action of isoquinoline compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some isoquinoline derivatives have been found to act as positive allosteric modulators of certain receptors, enhancing the action of other molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-8(15)13-11-3-2-9-4-5-14(18(12,16)17)7-10(9)6-11/h2-3,6H,4-5,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGLCKQYHXBDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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